molecular formula C6H16ClNO B1377026 3-Amino-2,3-dimethylbutan-2-ol hydrochloride CAS No. 859811-49-7

3-Amino-2,3-dimethylbutan-2-ol hydrochloride

Cat. No.: B1377026
CAS No.: 859811-49-7
M. Wt: 153.65 g/mol
InChI Key: ZERDTSBBMDVZOK-UHFFFAOYSA-N
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Description

3-Amino-2,3-dimethylbutan-2-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO and a molecular weight of 153.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3-dimethylbutan-2-ol hydrochloride typically involves the reaction of 3-amino-2,3-dimethylbutan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3-dimethylbutan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-Amino-2,3-dimethylbutan-2-ol hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Amino-2,3-dimethylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-2,3-dimethylbutan-2-ol hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

3-amino-2,3-dimethylbutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(2,7)6(3,4)8;/h8H,7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERDTSBBMDVZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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